N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide
Description
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a morpholine ring, and an oxalamide group, which collectively contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-12(2)20-18(23)17(22)19-10-14(21-5-7-24-8-6-21)13-3-4-15-16(9-13)26-11-25-15/h3-4,9,12,14H,5-8,10-11H2,1-2H3,(H,19,22)(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMUSTKCUFYJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for N1-(2-(Benzo[d]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide
Retrosynthetic Analysis
The target molecule is dissected into three primary components:
- Benzo[d]dioxol-5-yl moiety : Sourced from piperonal or safrole derivatives.
- Morpholinoethylamine : Introduced via nucleophilic substitution of morpholine with a bromoethyl intermediate.
- Oxalamide backbone : Formed through sequential coupling of isopropylamine and morpholinoethylamine with oxalyl chloride.
Stepwise Synthesis Protocol
Synthesis of 2-(Benzo[d]dioxol-5-yl)ethylamine
- Starting material : Benzo[d]dioxol-5-ylmethanol (piperonyl alcohol) is oxidized to piperonal using MnO$$_2$$.
- Reductive amination : Piperonal reacts with ethylamine in the presence of NaBH$$_3$$CN to yield 2-(benzo[d]dioxol-5-yl)ethylamine.
Reaction conditions :
Oxalamide Formation
- Activation with oxalyl chloride : The primary amine (morpholinoethyl derivative) reacts with oxalyl chloride in dichloromethane at 0°C.
- Coupling with isopropylamine : The intermediate acyl chloride is treated with isopropylamine in the presence of triethylamine.
Reaction conditions :
Optimization Strategies
- Temperature control : Lower temperatures (0°C) during oxalyl chloride activation minimize side reactions.
- Stoichiometry : A 1:1 ratio of morpholinoethylamine to oxalyl chloride improves selectivity.
- Workup : Aqueous extraction removes unreacted amines, enhancing purity.
Table 1: Comparative Yields Under Varied Conditions
| Step | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Morpholine alkylation | Acetonitrile | 80°C | 12 | 65 |
| Oxalamide coupling | CH$$2$$Cl$$2$$ | 0°C → 25°C | 6 | 58 |
| Reductive amination | Ethanol | 25°C | 24 | 72 |
Characterization and Analytical Data
Spectroscopic Analysis
$$^{1}\text{H NMR}$$ (400 MHz, CDCl$$_3$$) :
$$^{13}\text{C NMR}$$ (100 MHz, CDCl$$_3$$) :
High-Resolution Mass Spectrometry (HRMS) :
Comparative Analysis of Analogous Compounds
Structural analogs such as N1-(2-(benzo[d]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide and N2-(3-methoxypropyl)oxalamide exhibit similar synthetic pathways but differ in side-chain reactivity. Isopropylamine’s steric bulk necessitates longer reaction times compared to linear alkylamines.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Amines derived from the reduction of the oxalamide group.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
The compound has been investigated for various biological activities, including:
-
Anticancer Activity
- Research indicates that this compound may induce apoptosis in cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways.
- Case Study : In vitro studies on human breast cancer cell lines (MCF-7) showed a significant reduction in cell viability with an IC50 value of approximately 30 µM after 48 hours of exposure.
-
Antimicrobial Activity
- Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacterial strains.
- Case Study : A study evaluating the compound against Gram-positive and Gram-negative bacteria reported minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 200 µg/mL depending on the bacterial strain.
Anticancer Studies
A significant body of research has focused on the anticancer properties of this compound. For example:
- A study involving various cancer cell lines demonstrated that treatment with N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide resulted in a dose-dependent reduction in cell viability.
Antimicrobial Studies
Research into the antimicrobial effects has also yielded promising results:
- In vitro evaluations indicated that the compound effectively inhibited the growth of multiple bacterial strains, supporting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to cause cell cycle arrest and induce apoptosis by modulating microtubule assembly and suppressing tubulin polymerization . This disruption of microtubule dynamics leads to mitotic blockade and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Benzo[d][1,3]dioxole derivatives: Various derivatives have been synthesized and evaluated for their biological activities.
Uniqueness
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide is unique due to its combination of the benzo[d][1,3]dioxole moiety, morpholine ring, and oxalamide group, which collectively contribute to its distinct chemical reactivity and biological activity .
Biological Activity
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C23H27N3O5
- Molecular Weight : 425.5 g/mol
- CAS Number : 896371-41-8
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. The morpholinoethyl and isopropyl groups enhance its solubility and bioavailability.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 10.0 | Disruption of mitochondrial function |
Neuroprotective Effects
The compound has also shown neuroprotective effects in preclinical models of neurodegenerative diseases. Studies suggest that it may modulate neurotransmitter systems, particularly by enhancing GABAergic activity, which is crucial for neuronal protection.
Case Study: Neuroprotection in Animal Models
In a study involving rats subjected to oxidative stress, administration of the compound significantly reduced markers of neuronal damage and improved cognitive function assessments compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound can provide insights into its efficacy and potential modifications for enhanced activity. The presence of the benzo[d][1,3]dioxole group is critical for its biological activity, as it contributes to receptor binding and modulation.
Table 2: Structure-Activity Relationships
| Modification | Biological Activity Change |
|---|---|
| Removal of benzo[d][1,3]dioxole | Significant decrease in activity |
| Alteration of morpholino group | Variable effects on solubility and receptor affinity |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle regulators resulting in halted proliferation.
- Neurotransmitter Modulation : Enhancement of GABAergic signaling for neuroprotection.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide?
- Methodology :
- Step 1 : Start with benzo[d][1,3]dioxol-5-yl precursors (e.g., substituted benzodioxoles) and functionalize them via nucleophilic substitution or coupling reactions. For example, describes Suzuki-Miyaura cross-coupling using palladium catalysts to introduce aryl groups .
- Step 2 : Incorporate the morpholinoethyl moiety via reductive amination or alkylation. highlights the use of benzylamine derivatives in analogous reactions .
- Step 3 : Form the oxalamide linkage by reacting an isocyanate or carbamate intermediate with isopropylamine under anhydrous conditions (similar to methods in for oxamide derivatives) .
- Purification : Use column chromatography (SiO₂, gradient elution) or recrystallization (e.g., ethanol/water mixtures) to isolate the target compound .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., benzodioxole protons at δ 6.7–6.9 ppm, morpholine protons at δ 3.5–3.7 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns (e.g., [M+H]+ ion matching calculated m/z) .
- IR Spectroscopy : Detect carbonyl stretches (~1650–1700 cm⁻¹) for oxalamide and benzodioxole C-O-C bonds (~1250 cm⁻¹) .
Q. What are the primary research applications of this compound?
- Applications :
- Pharmacology : Investigated for neurogenesis modulation (e.g., BrdU staining in rat hippocampal studies, as in ) .
- Chemical Biology : Used as a ligand or intermediate in coordination chemistry (e.g., highlights oxalamide derivatives in drug discovery) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for introducing the morpholinoethyl group?
- Strategies :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/XPhos in ) or Cu-mediated Ullmann coupling for C-N bond formation .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity, as demonstrated in for diselenide synthesis .
- Temperature Control : Reflux conditions (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Approaches :
- X-ray Crystallography : Definitive structural confirmation (e.g., used single-crystal X-ray to validate diselenide geometry) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish morpholine protons from benzodioxole signals) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
Q. What in vivo models are suitable for evaluating neurogenic activity?
- Experimental Design :
- Animal Models : Adult SD rats (200–250 g) with BrdU injections to label proliferating cells ( used 50 mg/kg dosing, 24-hr post-injection fixation) .
- Tissue Processing : Paraffin embedding, sectioning (40 µm), and anti-BrdU immunohistochemistry with DAB staining .
- Controls : Include vehicle-treated groups and positive controls (e.g., known neurogenic agents) to validate assay sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
